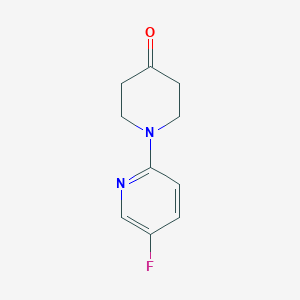

1-(5-Fluoropyridin-2-yl)piperidin-4-one

Description

Contextual Significance of Fluorinated Pyridine (B92270) and Piperidinone Scaffolds in Organic Synthesis

The incorporation of fluorine into organic molecules can dramatically alter their properties. nih.gov In medicinal chemistry, fluorination is a widely used strategy to enhance metabolic stability, increase bioavailability, and modulate the acidity or basicity of nearby functional groups. ekb.egnih.gov The carbon-fluorine bond is strong and the fluorine atom is small, allowing it to act as a bioisostere for a hydrogen atom or a hydroxyl group, while introducing significant electronic changes. nih.gov

Fluorinated Pyridine Scaffolds: The pyridine ring is a ubiquitous structural motif in numerous natural products and synthetic drugs. nih.govrsc.org Introducing a fluorine atom onto the pyridine ring can influence its electronic properties, making it more resistant to oxidative metabolism and altering its ability to participate in hydrogen bonding or p-stacking interactions with biological targets. acs.org This modification can lead to improved binding affinity and selectivity for enzymes and receptors. acs.org Synthetic access to fluorinated pyridines has advanced significantly, providing chemists with a diverse toolkit for creating novel molecular architectures. nih.govmdpi.com The development of methods for the diastereoselective synthesis of (multi)fluorinated piperidines from fluoropyridine precursors further highlights the importance of these building blocks. nih.gov

Piperidinone Scaffolds: The piperidine (B6355638) ring is another one of the most common nitrogen-containing heterocycles found in pharmaceuticals. nih.govwikipedia.orgijnrd.org Its saturated, three-dimensional structure is a valuable scaffold for exploring chemical space. nih.govacs.org The piperidin-4-one motif, specifically, is a versatile intermediate in organic synthesis. rdd.edu.iqwikipedia.orgnih.gov The ketone functionality provides a reactive handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks, including spirocyclic and condensed ring systems. nih.govnih.gov A variety of methods, such as the Mannich reaction and multicomponent reactions, have been developed for the efficient synthesis of substituted piperidin-4-ones. rdd.edu.iqresearchgate.net

The combination of these two scaffolds—a fluorinated pyridine ring and a piperidinone core—results in a bifunctional building block with significant potential in drug discovery and development.

Role of 1-(5-Fluoropyridin-2-yl)piperidin-4-one within Contemporary Synthetic Methodology

This compound is a heterocyclic compound that serves as a key intermediate in contemporary organic synthesis, particularly in the construction of more complex molecules for pharmaceutical research. Its structure combines the beneficial properties of both the fluoropyridine and piperidinone moieties, making it a valuable building block for creating novel chemical entities.

The primary role of this compound is as a molecular scaffold. The piperidin-4-one ring offers a reactive ketone group that can be readily modified through various chemical reactions. These include, but are not limited to, reductive amination to introduce new amine substituents, Wittig reactions to form alkenes, and aldol (B89426) condensations. These transformations allow for the systematic elaboration of the core structure to generate libraries of related compounds for structure-activity relationship (SAR) studies.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H11FN2O |

| Molecular Weight | 194.21 g/mol |

| CAS Number | 875445-97-1 |

| IUPAC Name | This compound |

| Canonical SMILES | C1CN(C(=O)CC1)C2=NC=C(C=C2)F |

Overview of Research Opportunities in Nitrogen-Containing Heterocycles with Fluorine Substitution

The field of fluorinated nitrogen-containing heterocycles is a dynamic and rapidly expanding area of chemical research. nih.govekb.eg The proven benefits of fluorine incorporation in bioactive molecules continue to drive innovation in synthetic methodology and the exploration of new applications. researchgate.netacs.org

Several key research opportunities exist:

Development of Novel Synthetic Methods: While significant progress has been made, there is a continuous demand for more efficient, selective, and sustainable methods to synthesize fluorinated heterocycles. rsc.org This includes the development of new fluorinating reagents, catalytic methods for late-stage fluorination, and stereoselective techniques to control the spatial orientation of fluorine atoms on chiral heterocyclic scaffolds. nih.govnih.gov

Exploration of New Chemical Space: The synthesis of novel fluorinated heterocyclic scaffolds that are currently underexplored represents a major opportunity. By creating new building blocks, chemists can access previously unattainable regions of chemical space, leading to the discovery of compounds with unique biological activities or material properties.

Applications in Medicinal Chemistry: The strategic use of fluorine to fine-tune the properties of drug candidates remains a central theme. nih.gov Research is focused on designing fluorinated heterocycles as inhibitors for a wide range of therapeutic targets, including kinases, proteases, and GPCRs. The unique properties of fluorine can be leveraged to overcome common drug development challenges such as poor metabolic stability and off-target toxicity. ekb.eg

Materials Science: Fluorinated nitrogen heterocycles are also of interest in materials science. Their distinct electronic properties, thermal stability, and lipophobicity can be exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQNHVNWPUZRQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Fluoropyridin 2 Yl Piperidin 4 One

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(5-Fluoropyridin-2-yl)piperidin-4-one reveals two primary strategic disconnections. The most apparent disconnection is at the C-N bond, separating the piperidin-4-one ring and the 5-fluoropyridine moiety. This suggests a synthetic route involving the N-arylation of a pre-existing piperidin-4-one or a protected precursor.

Development of Piperidinone Ring Formation Strategies

The piperidin-4-one core is a prevalent structural motif in medicinal chemistry, and numerous methods for its synthesis have been developed. wikipedia.org These strategies can be broadly categorized into cyclization reactions and multi-component reactions.

Intramolecular cyclization is a fundamental approach to constructing the piperidin-4-one ring. nih.gov One common method involves the Dieckmann condensation of diesters, followed by hydrolysis and decarboxylation, to yield the desired cyclic ketone. dtic.mil Another approach is the intramolecular Michael addition, where an enamine or enolate attacks an α,β-unsaturated carbonyl compound within the same molecule. nih.gov

Reductive amination of diketones or ketoaldehydes also provides a pathway to piperidin-4-ones. Additionally, various radical-mediated cyclizations of unsaturated amino-aldehydes have been reported to form the piperidine (B6355638) ring. nih.gov

| Reaction Type | Key Transformation | Typical Reagents/Conditions |

|---|---|---|

| Dieckmann Condensation | Intramolecular condensation of a diester | Base (e.g., NaOEt), followed by acidic workup and decarboxylation |

| Intramolecular Michael Addition | Cyclization of an amino-tethered α,β-unsaturated carbonyl compound | Base or acid catalysis |

| Reductive Amination | Cyclization of a diketone or ketoaldehyde with an amine | Reducing agent (e.g., NaBH3CN, H2/Pd) |

| Radical Cyclization | Intramolecular cyclization of an unsaturated amino-aldehyde | Radical initiator (e.g., AIBN), transition metal catalyst |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized piperidones in a single step. acs.org The Petrenko-Kritschenko piperidone synthesis is a classic example, involving the condensation of an aldehyde, an amine, and a β-dicarbonyl compound. wikipedia.org This reaction and its variations allow for the rapid assembly of the piperidin-4-one scaffold with diverse substitution patterns. researchgate.net

Another notable MCR is the Hantzsch pyridine (B92270) synthesis, which, although primarily used for dihydropyridines, can be adapted for piperidone synthesis through subsequent reduction and modification. wikipedia.org These MCRs are valuable tools for generating libraries of piperidone derivatives for drug discovery. researchgate.netrsc.org

N-Arylation Approaches for Fluoropyridyl Moiety Incorporation

The introduction of the 5-fluoropyridin-2-yl group onto the nitrogen atom of the piperidin-4-one ring is a crucial step in the synthesis of the target compound. This transformation is typically achieved through N-arylation reactions, which can be catalyzed by transition metals or performed under metal-free conditions.

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an amine (piperidin-4-one) with an aryl halide (such as 2-bromo-5-fluoropyridine or 2-chloro-5-fluoropyridine). researchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction and can influence the reaction conditions and substrate scope. nih.gov

| Component | Role | Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd2(dba)3, Pd(OAc)2 |

| Phosphine Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | BINAP, XPhos, SPhos, BippyPhos nih.gov |

| Base | Promotes the deprotonation of the amine and facilitates reductive elimination | NaOt-Bu, K3PO4, Cs2CO3 |

| Aryl Halide | Provides the aryl group to be coupled | 2-Bromo-5-fluoropyridine, 2-Chloro-5-fluoropyridine |

| Amine | The nucleophile that couples with the aryl halide | Piperidin-4-one or a protected derivative |

While transition metal-catalyzed methods are highly effective, the development of metal-free N-arylation protocols is an area of active research, driven by the desire for more sustainable and cost-effective synthetic routes. scilit.com These methods often utilize hypervalent iodine reagents, such as diaryliodonium salts, as the arylating agents. nih.govbeilstein-journals.org The reaction of piperidin-4-one with a suitable diaryliodonium salt containing the 5-fluoropyridin-2-yl moiety can provide the desired product without the need for a metal catalyst. researchgate.net

Other transition-metal-free approaches include nucleophilic aromatic substitution (SNAr) reactions. In this case, the electron-deficient nature of the pyridine ring, further activated by the fluorine atom, can facilitate the direct displacement of a leaving group (e.g., a halogen) at the 2-position by the nitrogen of piperidin-4-one, often under basic conditions.

Fluorination Methodologies for Pyridine Ring Synthesis and Functionalization

The introduction of a fluorine atom onto a pyridine ring is a critical step in the synthesis of the target compound. The electron-withdrawing nature of fluorine can significantly influence the reactivity of the pyridine ring and the pharmacological properties of the final molecule. Several methods are available for the fluorination of pyridines, broadly categorized into direct C-H fluorination and halogen-exchange reactions.

Direct C-H Fluorination Techniques for Pyridines

Direct C-H fluorination offers an atom-economical approach to introduce fluorine onto a pyridine ring, avoiding the need for pre-functionalized substrates. One notable method involves the use of silver(II) fluoride (B91410) (AgF2). This technique has been shown to be effective for the site-selective fluorination of pyridines, often occurring at the position adjacent to the nitrogen atom. The reaction typically proceeds at ambient temperatures, making it a mild and attractive option. acs.org

Another approach to direct C-H fluorination involves the use of elemental fluorine-iodine mixtures. This method can achieve selective fluorination of pyridine derivatives, yielding 2-fluoro-derivatives in high yields at room temperature. The reaction is believed to proceed through the in situ formation of an iodonium and fluoride ion source, which then reacts with the pyridine substrate.

Halogenation and Subsequent Fluorination Routes

A more traditional and widely used approach involves a two-step process: halogenation of the pyridine ring followed by a halogen-exchange (Halex) reaction to introduce fluorine.

Halogenation: The initial step involves the introduction of a halogen, typically chlorine or bromine, onto the pyridine ring. This can be achieved through various methods, including electrophilic aromatic substitution. However, due to the electron-deficient nature of the pyridine ring, these reactions often require harsh conditions. A common strategy to overcome this is the use of pyridine N-oxides, which activates the ring towards electrophilic substitution. Subsequent removal of the N-oxide group yields the halogenated pyridine.

Halogen Exchange (Halex) Fluorination: Once the halopyridine is obtained, the halogen atom is replaced by fluorine. This is typically achieved using a nucleophilic fluoride source. Common reagents for this transformation include potassium fluoride (KF) in a polar aprotic solvent, often in the presence of a phase-transfer catalyst to enhance the reactivity of the fluoride salt. The efficiency of the Halex reaction is dependent on the nature of the leaving group (I > Br > Cl) and the electronic properties of the pyridine ring. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the increased reactivity of fluoropyridines in nucleophilic aromatic substitution reactions. acs.org Metal-mediated halogen exchange reactions have also been extensively studied, providing efficient and broadly applicable catalytic systems for this transformation. frontiersin.orgnih.gov

Optimization of Reaction Conditions and Process Efficiency

The formation of the C-N bond between the 5-fluoropyridine moiety and piperidin-4-one is typically achieved through a nucleophilic aromatic substitution or, more commonly in modern synthesis, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The efficiency and yield of this reaction are highly dependent on the choice of catalyst, ligands, solvent, and temperature.

Catalyst Systems and Ligand Effects

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and has been extensively developed for a wide range of substrates. wikipedia.orglibretexts.org The choice of the palladium catalyst and, crucially, the phosphine ligand is paramount for a successful coupling.

Catalyst Precursors: Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various pre-formed palladium-ligand complexes.

| Ligand Generation | Example Ligands | Characteristics |

| First Generation | P(o-tolyl)₃ | Effective for some aryl bromides and secondary amines. |

| Second Generation | BINAP, DPPF | Bidentate ligands, improved scope for primary amines and aryl iodides/triflates. wikipedia.org |

| Third Generation (Bulky Monophosphines) | XPhos, SPhos, RuPhos, BippyPhos | Highly effective for challenging substrates like aryl chlorides and heteroaryl halides, often allowing for lower catalyst loadings and milder reaction conditions. nih.gov |

The selection of the optimal ligand is often empirical and depends on the specific substrates being coupled. For instance, BippyPhos has been identified as a particularly versatile ligand, demonstrating a broad scope in the amination of (hetero)aryl chlorides with various NH-containing coupling partners. nih.gov

Solvent and Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the rate, yield, and selectivity of the C-N coupling reaction.

Temperature and Heating Methods: The reaction temperature is a key factor in overcoming the activation energy of the catalytic cycle. Buchwald-Hartwig reactions are often carried out at elevated temperatures, typically ranging from 80 to 120 °C. nih.gov However, the development of more active catalyst systems has enabled some transformations to be performed at room temperature. acs.orgresearchgate.net

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. ijpsjournal.comunito.itnih.govnih.govlew.ro For the synthesis of this compound, microwave-assisted Buchwald-Hartwig coupling could offer a significant process advantage. For example, the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines has been successfully carried out under microwave irradiation, with reaction times typically within 30 minutes. researchgate.net

| Parameter | Influence on Reaction | Typical Conditions |

| Solvent | Solubility, Catalyst Stability, Reaction Rate | Toluene, Dioxane, THF |

| Temperature | Reaction Rate, Catalyst Stability | 80-120 °C (conventional), Room Temperature (with highly active catalysts) |

| Heating Method | Reaction Time, Yield | Conventional oil bath, Microwave irradiation |

Sustainable Chemistry Aspects in the Synthesis of the Compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and improve process safety and efficiency. unife.itrsc.org The synthesis of this compound can be made more sustainable through several strategies.

Atom Economy: Direct C-H functionalization methods for the fluorination of the pyridine ring are inherently more atom-economical than multi-step halogenation and halogen-exchange sequences.

Use of Catalysis: The use of catalytic methods, such as the palladium-catalyzed Buchwald-Hartwig amination, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents. researchgate.net Minimizing catalyst loading through the use of highly active ligands is a key optimization goal.

Safer Solvents: The selection of solvents with lower environmental impact is crucial. While traditional solvents like toluene and dioxane are effective, research into greener alternatives is ongoing. Water has been explored as a solvent for some amination reactions, offering significant environmental benefits. nih.gov Deep eutectic solvents (DES) have also been investigated as environmentally benign reaction media for the synthesis of piperidin-4-one derivatives. researchgate.net

Energy Efficiency: Microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times from hours to minutes. nih.govnih.gov This not only improves process efficiency but also contributes to a smaller carbon footprint.

Waste Reduction: One-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can significantly reduce waste generation, solvent usage, and purification steps. The sustainable production of piperidines from biomass-derived furfural is an example of innovative green synthetic routes. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also environmentally responsible.

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. libretexts.orgscranton.edu An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the product, with no atoms wasted as byproducts. libretexts.org Substitution reactions, by their nature, inherently have lower atom economies than addition or rearrangement reactions because they generate byproducts. scranton.edu

The synthesis of this compound via nucleophilic aromatic substitution (SNAr) serves as a practical example for this analysis. A plausible reaction scheme involves reacting 2-chloro-5-fluoropyridine with piperidin-4-one using a base such as potassium carbonate (K₂CO₃) to neutralize the hydrochloric acid (HCl) formed.

The balanced chemical equation for this reaction is: C₅H₃ClFN + C₅H₉NO + K₂CO₃ → C₁₀H₁₁FN₂O + KCl + KHCO₃

The atom economy is calculated using the formula: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

The calculation for this specific synthesis is detailed in the table below.

Interactive Data Table: Atom Economy Calculation

| Compound Role | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Reactant | 2-Chloro-5-fluoropyridine | C₅H₃ClFN | 131.54 |

| Reactant | Piperidin-4-one | C₅H₉NO | 99.13 |

| Reactant | Potassium Carbonate | K₂CO₃ | 138.21 |

| Product (Desired) | This compound | C₁₀H₁₁FN₂O | 208.21 |

| Byproduct | Potassium Chloride | KCl | 74.55 |

| Byproduct | Potassium Bicarbonate | KHCO₃ | 100.12 |

Sum of Reactant Molecular Weights: 131.54 + 99.13 + 138.21 = 368.88 g/mol

Molecular Weight of Desired Product: 208.21 g/mol

Atom Economy: (208.21 / 368.88) x 100 = 56.45%

This calculation reveals that only 56.45% of the mass of the reactants is converted into the desired product. The remaining 43.55% is comprised of inorganic salt byproducts (potassium chloride and potassium bicarbonate). While a reaction yield might be high, the atom economy highlights the intrinsic inefficiency in terms of mass conversion. Improving atom economy often requires redesigning the synthesis, for instance, by exploring catalytic routes or addition reactions that minimize the formation of waste products.

Green Solvent and Reagent Selection

Solvent Selection

Nucleophilic aromatic substitution reactions are typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). acsgcipr.orgacs.org While these solvents effectively facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex), they are associated with significant environmental, health, and safety concerns. libretexts.org Many are derived from petrochemical sources, have high boiling points making them energy-intensive to remove, and are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. acsgcipr.org

Green chemistry principles encourage the substitution of hazardous solvents with safer, more environmentally benign alternatives. gctlc.org Recent research has identified several "greener" solvents that can be applied to SNAr reactions.

Interactive Data Table: Comparison of Solvents for SNAr Reactions

| Solvent | Type | Boiling Point (°C) | Key Issues | Greener Alternative? |

| DMF | Traditional Polar Aprotic | 153 | Reproductive toxicity, derived from fossil fuels | No |

| DMSO | Traditional Polar Aprotic | 189 | Difficult to remove, byproduct formation | No |

| NMP | Traditional Polar Aprotic | 202 | Reproductive toxicity, high boiling point | No |

| Polyethylene Glycol (PEG-400) | Green Alternative | Decomposes >200 | Biodegradable, low toxicity, low volatility | Yes |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | 80 | Derived from renewable feedstocks (e.g., corn cobs), lower toxicity | Yes |

| Cyclopentyl Methyl Ether (CPME) | Green Alternative | 106 | High stability to peroxide formation, low water miscibility | Yes |

Polyethylene glycol (PEG), for example, has been shown to be an effective and recyclable solvent for SNAr reactions, sometimes leading to excellent yields in very short reaction times. nih.gov Bio-based solvents like 2-MeTHF are also gaining prominence as viable replacements for traditional polar aprotic solvents.

Reagent Selection

The choice of base is also crucial. While inorganic bases like potassium carbonate are common, they contribute to the low atom economy by forming salt byproducts. Organic amine bases, such as triethylamine or diisopropylethylamine, can be used, but they also have their own disposal and toxicity issues. The ideal base would be catalytic or easily recyclable. In some cases, running the reaction in the absence of a base and using the amine nucleophile (piperidin-4-one) in excess can be an option, where the excess amine acts as the base. However, this requires an additional separation step and lowers the atom economy with respect to the amine reactant. The selection of the mildest possible base that effectively promotes the reaction is a key green chemistry consideration.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure and conformational dynamics of molecules in solution. For 1-(5-Fluoropyridin-2-yl)piperidin-4-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon resonances and offers deep insight into its three-dimensional structure and stereochemistry.

The piperidin-4-one ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, protons and substituents can occupy either axial or equatorial positions. The analysis of chemical shifts and, crucially, the scalar coupling constants (J-values) between protons allows for the determination of their relative orientation.

Expected ¹H and ¹³C NMR Data:

Based on the analysis of similar N-aryl piperidin-4-one structures, a representative dataset for the proton and carbon signals of this compound can be predicted. The protons on the piperidinone ring alpha to the nitrogen (H-2 and H-6) are typically shifted downfield due to the electron-withdrawing effect of the nitrogen and the attached fluoropyridinyl group. The protons alpha to the carbonyl group (H-3 and H-5) would also be downfield. The fluoropyridine ring protons would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine atom and the piperidine (B6355638) substituent.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| Py-3' | H | ~7.50 | dd | J(H3'-H4') ≈ 9.0, J(H3'-F) ≈ 3.0 |

| Py-4' | H | ~7.35 | ddd | J(H4'-H3') ≈ 9.0, J(H4'-H6') ≈ 3.0, J(H4'-F) ≈ 8.5 |

| Py-6' | H | ~8.15 | d | J(H6'-F) ≈ 3.0 |

| Pip-2,6 | H | ~3.80 | t | J(H2ax-H3ax), J(H6ax-H5ax) ≈ 12.0 |

| Pip-3,5 | H | ~2.65 | t | J(H3ax-H2ax), J(H5ax-H6ax) ≈ 12.0 |

| Py-2' | C | ~158.0 | d | J(C2'-F) ≈ 15.0 |

| Py-3' | C | ~138.0 | d | J(C3'-F) ≈ 20.0 |

| Py-4' | C | ~125.0 | d | J(C4'-F) ≈ 5.0 |

| Py-5' | C | ~157.0 | d | J(C5'-F) ≈ 250.0 |

| Py-6' | C | ~148.0 | d | J(C6'-F) ≈ 3.0 |

| Pip-2,6 | C | ~48.0 | s | |

| Pip-3,5 | C | ~41.0 | s | |

| Pip-4 | C | ~208.0 | s |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR experiments are essential for definitive structural confirmation by revealing connectivity between atoms. googleapis.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) scalar couplings. For this compound, COSY would show correlations between adjacent protons on the piperidinone ring (H-2 with H-3, and H-5 with H-6) and between neighboring protons on the fluoropyridine ring (H-3' with H-4'). This confirms the proton spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH). This allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the proton signal at ~3.80 ppm would correlate with the carbon signal at ~48.0 ppm, assigning these to the C-2 and C-6 positions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for connecting different parts of the molecule. Key correlations would be expected from the piperidine H-2/H-6 protons to the fluoropyridine C-2' carbon, definitively linking the two ring systems. Correlations from the piperidine H-3/H-5 protons to the C-4 carbonyl carbon would confirm their position relative to the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's 3D conformation. In a chair conformation, strong NOEs would be observed between axial protons on the same side of the piperidinone ring (e.g., between H-2axial and H-6axial). The spatial relationship between the piperidine and fluoropyridine rings can also be probed by observing NOEs between, for example, the piperidine H-2/H-6 protons and the pyridine (B92270) H-3' proton.

Dynamic NMR Studies of Ring Inversion and Molecular Fluxionality

The piperidinone ring is not static but undergoes a dynamic process known as chair-chair interconversion or "ring flip." In this process, axial substituents become equatorial and vice versa. For this compound, this inversion is typically fast at room temperature on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature (Variable Temperature NMR), this ring inversion can be slowed. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons will broaden and then resolve into two distinct signals. Dynamic NMR (DNMR) analysis allows for the calculation of the energy barrier (Gibbs free energy of activation, ΔG‡) for this process. For N-aryl substituted piperidines, these barriers are often in the range of 9-12 kcal/mol. nih.gov The magnitude of this barrier is influenced by the steric and electronic properties of the N-substituent. The bulky fluoropyridinyl group may slightly raise the energy barrier compared to a simple N-H piperidinone.

Single-Crystal X-ray Diffraction Analysis of this compound and its Crystalline Forms

Molecular Conformation and Bond Geometries in the Solid State

In the solid state, the piperidin-4-one ring is expected to adopt a chair conformation, as this minimizes both angular and torsional strain. nih.gov The carbonyl group at the C-4 position introduces a degree of flattening at that end of the ring. The bulky 5-fluoropyridin-2-yl group attached to the nitrogen atom would likely adopt an equatorial or pseudo-equatorial position to minimize steric hindrance.

Interactive Table 2: Expected Bond Lengths and Angles from XRD

| Parameter | Atoms | Expected Value |

| Bond Length (Å) | C4=O | ~1.22 Å |

| Bond Length (Å) | N1-C2' (Py) | ~1.38 Å |

| Bond Length (Å) | N1-C2 (Pip) | ~1.47 Å |

| Bond Length (Å) | C5'-F | ~1.35 Å |

| Bond Angle (°) | C2-N1-C6 | ~112° |

| Bond Angle (°) | C3-C4-C5 | ~117° |

| Dihedral Angle (°) | C6-N1-C2'-C3' | Varies (defines aryl rotation) |

The geometry around the piperidine nitrogen atom is typically slightly pyramidal. The degree of planarity is influenced by the electronic interaction between the nitrogen lone pair and the aromatic π-system of the pyridine ring.

Supramolecular Assembly and Intermolecular Interactions

Crystal engineering focuses on how intermolecular forces direct the packing of molecules into a crystalline solid. pharmaffiliates.com For this compound, several types of non-covalent interactions are expected to govern its supramolecular assembly.

C–H···O Hydrogen Bonds: The carbonyl oxygen (C4=O) is a strong hydrogen bond acceptor. Weak C–H···O hydrogen bonds involving protons from the piperidine or pyridine rings of neighboring molecules are highly probable, often forming chains or dimeric motifs.

C–H···N Interactions: The pyridine nitrogen atom can act as a hydrogen bond acceptor, leading to C–H···N interactions with protons from adjacent molecules.

C–H···F Interactions: The fluorine atom, while a weak hydrogen bond acceptor, can participate in C–H···F interactions, further stabilizing the crystal packing.

These interactions combine to form a stable, three-dimensional supramolecular network. The specific arrangement will depend on the crystallization conditions, which could potentially lead to different crystalline forms (polymorphs).

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. By providing mass measurements with high accuracy (typically <5 ppm error), HRMS allows for the unambiguous determination of the molecular formula of the parent ion and its various fragments. sigmaaldrich.com

For this compound (C₁₀H₁₁FN₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value to confirm its identity.

Proposed Fragmentation Pathway:

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecule will break apart in a predictable manner, providing structural information. A plausible fragmentation pathway for the [M+H]⁺ ion would involve:

Alpha-Cleavage: The initial fragmentation is often alpha-cleavage adjacent to the piperidine nitrogen. This could lead to the cleavage of the C2-C3 or C5-C6 bond, or cleavage within the N-aryl bond.

Formation of Pyridinyl Cation: Cleavage of the N1-C2' bond could lead to the formation of a stable protonated 5-fluoropyridin-2-amine fragment.

Piperidinone Ring Fragmentation: The piperidinone ring itself can undergo characteristic fragmentation, such as a retro-Diels-Alder (RDA) type reaction or loss of CO (28 Da) from the carbonyl group. A common pathway for N-aryl piperidines involves the cleavage of the piperidine ring to form characteristic ions. google.com

Loss of HF: Fragmentation involving the fluoropyridine ring might include the loss of a neutral HF molecule.

By analyzing the accurate masses of the resulting fragment ions, each step in the fragmentation cascade can be mapped out, providing powerful confirmation of the connectivity and structure of the molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Structural Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive tool for identifying the functional groups and providing a unique "structural fingerprint" of a molecule. nih.gov For this compound, these techniques probe the vibrational modes of its constituent bonds, offering confirmation of its molecular structure. researchgate.net While a complete experimental spectrum for this specific molecule is not widely published, a detailed analysis can be constructed based on the well-established characteristic frequencies of its structural fragments: the piperidin-4-one ring and the 5-fluoropyridine moiety. nih.govnih.gov

The analysis of vibrational spectra involves assigning specific absorption (FT-IR) or scattering (FT-Raman) bands to the vibrations of particular bonds or functional groups within the molecule, such as stretching, bending, and torsional modes. researchgate.net

Key Functional Group Vibrations:

Carbonyl (C=O) Stretching: The most prominent and readily identifiable peak in the FT-IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone group in the piperidin-4-one ring. For similar 2,6-disubstituted piperidin-4-one compounds, this sharp band typically appears in the region of 1695–1710 cm⁻¹. nih.govmdpi.com

Aromatic Ring Vibrations: The 5-fluoropyridine ring gives rise to several characteristic bands. The C=C and C=N stretching vibrations within the aromatic system are expected in the 1610–1450 cm⁻¹ region. researchgate.netrsc.org The C-H stretching vibrations of the pyridine ring typically occur above 3000 cm⁻¹, often seen as weaker bands. nih.gov

Aliphatic C-H Stretching: The methylene (B1212753) (CH₂) groups of the piperidine ring will produce C-H stretching vibrations, which are anticipated in the 2965–2850 cm⁻¹ range. nih.gov

C-N Stretching: The molecule contains two distinct types of C-N bonds: the tertiary amine within the piperidine ring linking to the pyridine ring (Ar-N-Alkyl) and the internal C-N bonds of the piperidine ring. These stretching vibrations typically appear in the fingerprint region, generally between 1350 cm⁻¹ and 1200 cm⁻¹. researchgate.net

C-F Stretching: A strong absorption band due to the C-F stretching vibration on the pyridine ring is expected. This is a key signature for the fluorine substitution and is typically found in the 1250–1020 cm⁻¹ range.

The combination of these distinct vibrational modes provides a comprehensive spectral fingerprint, allowing for the unambiguous identification of this compound and differentiation from related structures.

Predicted Vibrational Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode | Ring System |

|---|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic C-H Stretching | Fluoropyridine |

| 2965-2850 | ν(C-H) | Aliphatic CH₂ Stretching | Piperidin-4-one |

| 1710-1695 | ν(C=O) | Ketone Carbonyl Stretching | Piperidin-4-one |

| 1610-1550 | ν(C=C), ν(C=N) | Aromatic Ring Stretching | Fluoropyridine |

| 1480-1440 | δ(CH₂) | Methylene Scissoring | Piperidin-4-one |

| 1350-1200 | ν(C-N) | Aromatic-Aliphatic Amine Stretching | Inter-ring linkage |

| 1250-1020 | ν(C-F) | Carbon-Fluorine Stretching | Fluoropyridine |

Advanced Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if chiral derivatives are synthesized)

While this compound is an achiral molecule, the synthesis of chiral derivatives is a common strategy in medicinal chemistry to explore stereospecific interactions with biological targets. nih.govnih.gov Should chiral analogues be synthesized, for instance by introducing a stereocenter on the piperidine ring, advanced chiroptical spectroscopy would become indispensable for their characterization. nih.gov These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. sci-hub.senih.gov

The primary methods for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized UV-visible light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers (e.g., R vs. S enantiomers), the absolute configuration of the synthesized compound can be unambiguously determined. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared radiation. nih.gov This provides information about the stereochemistry based on the vibrational transitions of the molecule. VCD spectra are often more complex than ECD spectra but can provide a wealth of structural information and are particularly effective for diastereomeric discrimination. nih.gov

The determination of enantiomeric purity, or enantiomeric excess (ee), is also crucial. While chiroptical spectroscopy can confirm the identity of an enantiomer, quantitative analysis of enantiomeric mixtures is typically performed using chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. acs.org The results from chiral HPLC are often correlated with chiroptical data to ensure both the purity and the correct absolute configuration of the final product. acs.org The introduction of a piperidine unit into a chiral chain has been shown to influence the signs and intensities of CD spectra, indicating the sensitivity of this technique to conformational changes induced by the piperidine structure. sci-hub.sersc.org

Chemical Reactivity and Derivatization Studies

Reactivity of the Piperidin-4-one Carbonyl Moiety

The carbonyl group at the C4 position of the piperidine (B6355638) ring is a key functional handle for a variety of chemical modifications. Its electrophilic nature allows for reactions with a broad spectrum of nucleophiles, and the adjacent α-protons enable transformations via enolate intermediates.

Nucleophilic Addition Reactions (e.g., Reductions, Grignard Additions)

The carbonyl group of 1-(5-Fluoropyridin-2-yl)piperidin-4-one readily undergoes nucleophilic addition reactions, a cornerstone of carbonyl chemistry. These reactions are fundamental for introducing new substituents at the C4 position and for the synthesis of corresponding alcohol derivatives.

Reductions: The reduction of the C4-carbonyl to a hydroxyl group is a common transformation. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents are effective for this purpose, typically yielding the corresponding 4-hydroxy-piperidine derivative. The resulting alcohol provides a new site for further functionalization, such as etherification or esterification.

Grignard Additions: The addition of organometallic reagents, particularly Grignard reagents (RMgX), to the carbonyl group allows for the formation of new carbon-carbon bonds. niper.gov.in This reaction is a powerful tool for introducing a wide array of alkyl, aryl, or vinyl substituents at the C4 position, leading to tertiary alcohols. nih.gov For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(5-Fluoropyridin-2-yl)-4-methylpiperidin-4-ol. The efficiency of these reactions is contingent on carefully controlled, anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. niper.gov.in These additions are crucial in the synthesis of complex molecules where building molecular complexity around the piperidine core is desired. google.com

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | NaBH₄, Methanol | 1-(5-Fluoropyridin-2-yl)piperidin-4-ol | Reduction |

| This compound | CH₃MgBr, THF | 1-(5-Fluoropyridin-2-yl)-4-methylpiperidin-4-ol | Grignard Addition |

| This compound | PhMgBr, THF | 1-(5-Fluoropyridin-2-yl)-4-phenylpiperidin-4-ol | Grignard Addition |

α-Functionalization via Enolate Chemistry (e.g., Alkylation, Halogenation)

The protons on the carbons adjacent to the carbonyl group (α-carbons at C3 and C5) are acidic and can be removed by a strong base to form an enolate. libretexts.org This enolate anion is a powerful nucleophile and serves as a key intermediate for introducing substituents at the α-position. bham.ac.ukmasterorganicchemistry.com

Alkylation: The formation of an enolate, typically using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, allows for subsequent alkylation. libretexts.org The addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to the enolate solution results in the formation of a new carbon-carbon bond at the α-position. This process can be used to synthesize a variety of 3-alkylated piperidin-4-one derivatives. The regioselectivity of the reaction (i.e., formation of the kinetic vs. thermodynamic enolate) can be controlled by the choice of base, solvent, and temperature. masterorganicchemistry.com

Halogenation: α-Halogenation can be achieved under either acidic or basic conditions. In the presence of a base, the formed enolate can react with an electrophilic halogen source, such as N-bromosuccinimide (NBS) or molecular bromine, to introduce a halogen atom at the α-position. This reaction provides a route to compounds like 3-bromo-1-(5-fluoropyridin-2-yl)piperidin-4-one, which are valuable intermediates for further synthetic manipulations, including cross-coupling reactions.

Condensation Reactions and Heterocycle Annulation

The carbonyl group and its α-protons enable this compound to participate in condensation reactions, leading to the formation of larger, often heterocyclic, structures. nih.gov These annulation strategies are of significant interest in medicinal chemistry for creating novel, complex scaffolds. nih.gov

A prominent example is the Gewald reaction, where the piperidin-4-one can react with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base. This three-component reaction leads to the formation of a fused aminothiophene ring system. Similarly, condensation with reagents like hydrazines or hydroxylamine (B1172632) can yield fused pyrazole (B372694) or isoxazole (B147169) rings, respectively. These reactions significantly expand the structural diversity accessible from the parent piperidin-4-one scaffold, providing access to polycyclic compounds with potential biological activity. nih.govrsc.org

Reactivity of the Piperidine Nitrogen Atom

The piperidine nitrogen in this compound is a tertiary amine, and its reactivity is significantly influenced by the attached electron-withdrawing 5-fluoropyridinyl group. This substitution reduces the nucleophilicity and basicity of the nitrogen compared to a simple N-alkyl piperidine.

N-Alkylation and N-Acylation Reactions

For most tertiary amines, N-alkylation and N-acylation are common reactions. However, in the case of this compound, the nitrogen atom is part of an N-aryl system. The lone pair of electrons on the nitrogen is delocalized into the aromatic pyridine (B92270) ring, which greatly diminishes its nucleophilicity. Consequently, further N-alkylation or N-acylation at the piperidine nitrogen is generally difficult and not a synthetically viable pathway under standard conditions. Reactions at the nitrogen atom of the pyridine ring are more plausible, but this falls outside the scope of the piperidine nitrogen's reactivity.

Quaternization and Nitrogen Inversion Barriers

Quaternization: Quaternization involves the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. nih.gov Similar to N-alkylation, the reduced nucleophilicity of the piperidine nitrogen in this N-aryl system makes quaternization challenging. Forcing conditions (high temperature, reactive alkylating agents like methyl triflate) might lead to some reaction, but it is not a typical or efficient transformation for this class of compounds.

| Reaction Type | Reactivity | Reason |

|---|---|---|

| N-Alkylation | Very Low / Unreactive | Reduced nucleophilicity due to electron delocalization into the pyridine ring. |

| N-Acylation | Very Low / Unreactive | Reduced nucleophilicity due to electron delocalization into the pyridine ring. |

| Quaternization | Very Low / Unreactive | Reduced nucleophilicity makes reaction with alkyl halides difficult. |

Reactivity of the Fluoropyridine Ring System

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is further modulated by the substituents present. In the case of this compound, the fluorine atom at the C5-position serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the piperidino group at the C2-position influences the ring's electronic properties.

The C5-fluorine atom of the pyridine ring is susceptible to displacement by a variety of nucleophiles. The SNAr reaction on heteroaromatic systems like pyridine is a well-established transformation for forming new carbon-heteroatom or carbon-carbon bonds. pearson.comyoutube.com The reaction typically proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The inherent electron-withdrawing nature of the pyridine nitrogen atom facilitates this process by stabilizing the negative charge developed in the intermediate. uci.edu

While the piperidino group at the C2-position is electronically donating, the fluorine atom is positioned para to the ring nitrogen, a location that is activated for nucleophilic attack. uci.edu Consequently, the C-F bond can be replaced by various nucleophiles under appropriate conditions, typically involving heat and a base.

Displacement by Nucleophiles:

N-Nucleophiles: Amines, anilines, and other nitrogen-based nucleophiles can displace the fluoride (B91410) to generate 5-amino-substituted pyridine derivatives. These reactions are fundamental in medicinal chemistry for building molecular diversity.

O-Nucleophiles: Alkoxides and phenoxides can react to form the corresponding aryl ethers. Strong bases like sodium hydride or potassium tert-butoxide are often used to generate the nucleophile in situ.

S-Nucleophiles: Thiolates are effective nucleophiles for creating aryl thioethers, which are valuable intermediates in organic synthesis.

C-Nucleophiles: Carbon-based nucleophiles, such as enolates or organometallic reagents, can also participate in SNAr reactions, although these transformations can be more challenging compared to those with heteroatom nucleophiles. researchgate.net

The general reactivity trend for the leaving group in SNAr reactions is F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. nih.gov This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond, rather than the cleavage of the carbon-halogen bond. nih.gov

| Nucleophile (Nu-H) | Reagents and Conditions | Product Structure |

| R₂NH (e.g., Morpholine) | K₂CO₃, DMSO, 120 °C | 1-(5-(Morpholin-4-yl)pyridin-2-yl)piperidin-4-one |

| R-OH (e.g., Phenol) | NaH, THF, reflux | 1-(5-Phenoxypyridin-2-yl)piperidin-4-one |

| R-SH (e.g., Thiophenol) | K₂CO₃, DMF, 100 °C | 1-(5-(Phenylthio)pyridin-2-yl)piperidin-4-one |

While the C-F bond can be utilized in some specialized cross-coupling reactions, it is generally less reactive than C-Cl, C-Br, or C-I bonds under standard palladium-catalyzed conditions. For this reason, derivatization studies often employ a related precursor, such as 1-(5-bromopyridin-2-yl)piperidin-4-one , which is "functionalized for reactivity." This bromo-derivative is an excellent substrate for widely used transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The bromo-derivative of the title compound can be coupled with a wide array of aryl- or heteroarylboronic acids or esters in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction allows for the introduction of diverse aromatic and heteroaromatic substituents at the 5-position of the pyridine ring, significantly expanding the structural diversity of the scaffold. nih.govias.ac.in

Typical Conditions: The reaction is commonly performed using a Pd(0) source, such as Pd(PPh₃)₄, or a Pd(II) precursor like Pd(OAc)₂ combined with a phosphine (B1218219) ligand (e.g., SPhos, XPhos). mdpi.com A base, typically Na₂CO₃, K₂CO₃, or K₃PO₄, is required to facilitate the transmetalation step. nih.gov

| Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(5-Phenylpyridin-2-yl)piperidin-4-one |

| Thiophen-3-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 1-(5-(Thiophen-3-yl)pyridin-2-yl)piperidin-4-one |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 1-(5-(4-Methoxyphenyl)pyridin-2-yl)piperidin-4-one |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org Using the bromo-derivative, various primary and secondary amines can be introduced at the C5-position. This reaction has broad functional group tolerance and has become a cornerstone of modern medicinal chemistry for synthesizing arylamines. organic-synthesis.com

Typical Conditions: This transformation requires a palladium catalyst, a suitable phosphine ligand, and a strong base. researchgate.net Common catalyst systems include Pd₂(dba)₃ or Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands like BINAP, Xantphos, or BrettPhos. organic-synthesis.comamazonaws.com The base is typically a sterically hindered alkoxide, such as sodium tert-butoxide (NaOt-Bu), or a carbonate like Cs₂CO₃. organic-synthesis.com

| Amine | Catalyst / Ligand | Base | Solvent | Product |

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 1-(5-(Phenylamino)pyridin-2-yl)piperidin-4-one |

| Morpholine | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Dioxane | 1-(5-(Morpholin-4-yl)pyridin-2-yl)piperidin-4-one |

| Benzylamine | Pd(OAc)₂ / Xantphos | NaOt-Bu | Toluene | 1-(5-(Benzylamino)pyridin-2-yl)piperidin-4-one |

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity:

Synthetic transformations on this compound are generally highly regioselective.

Pyridine Ring: As discussed, SNAr and metal-catalyzed cross-coupling reactions occur exclusively at the C5-position, which bears the halogen leaving group.

Piperidinone Ring: Reactions involving the piperidinone moiety, such as those proceeding via an enolate, also exhibit regioselectivity. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (kinetic control) would selectively remove a proton from the C3-position due to lower steric hindrance compared to the C5-position. Subsequent reaction of this enolate with an electrophile would yield a C3-substituted product.

Stereoselectivity:

The primary source of stereochemical complexity arises from reactions at the C4-carbonyl of the piperidinone ring. Reduction of the ketone to a secondary alcohol, for instance, creates a new stereocenter. The facial selectivity of this reduction is highly dependent on the nature of the reducing agent.

Hydride Reduction: The reduction of N-aryl-4-piperidones has been studied computationally and experimentally. acs.orgnih.gov The piperidine ring typically adopts a chair conformation.

Axial Attack: Small, unhindered hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) preferentially attack the carbonyl from the axial face. odinity.com This trajectory avoids steric clash with the axial hydrogens at C2 and C6, leading to the formation of the equatorial alcohol as the major, thermodynamically more stable product.

Equatorial Attack: In contrast, bulky hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), are too large to approach from the axial face. odinity.com They are forced to attack from the more open equatorial face, resulting in the formation of the axial alcohol as the major, kinetically favored product.

| Reducing Agent | Major Product (Stereochemistry) | Rationale |

| Sodium Borohydride (NaBH₄) | trans-1-(5-Fluoropyridin-2-yl)piperidin-4-ol (Equatorial-OH) | Axial attack by a small hydride reagent is sterically favored. |

| L-Selectride® | cis-1-(5-Fluoropyridin-2-yl)piperidin-4-ol (Axial-OH) | Equatorial attack by a bulky hydride reagent avoids steric hindrance. |

Mechanistic Investigations of Key Chemical Transformations

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction of the 5-fluoro position proceeds via the widely accepted two-step addition-elimination pathway.

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom (C5). This disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate called a Meisenheimer complex. nih.gov The negative charge is delocalized across the ring and is particularly stabilized by resonance involving the ring nitrogen atom. This initial attack is typically the slow, rate-determining step.

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context, yielding the final substituted product.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C5-Br bond of the functionalized precursor, forming a Pd(II) species. This is followed by transmetalation , where the organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide. The final step is reductive elimination , where the two organic fragments are coupled to form the new C-C bond, regenerating the active Pd(0) catalyst. libretexts.org

Buchwald-Hartwig Amination: The mechanism is similar, starting with oxidative addition of Pd(0) to the C5-Br bond. The amine then coordinates to the resulting Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The cycle concludes with reductive elimination from this intermediate to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Mechanism of Stereoselective Hydride Reduction:

The stereochemical outcome of the ketone reduction is dictated by the transition state energies of the competing attack trajectories. For N-substituted piperidones, the chair conformation is generally the most stable.

With small hydrides (e.g., LiAlH₄), the transition state for axial attack is lower in energy because the nucleophile's path is less sterically encumbered.

With bulky hydrides (e.g., L-Selectride), the steric repulsion between the large reagent and the axial hydrogens at C2 and C6 makes the transition state for axial attack highly unfavorable. Consequently, the higher-energy equatorial attack pathway becomes the dominant route. odinity.com Computational studies have also shown that in some substituted piperidone systems, a twist-boat conformation can play a significant role in the reaction pathway, particularly with smaller hydride reagents. acs.orgnih.gov

Advanced Analytical Methodologies for Research Characterization

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 1-(5-Fluoropyridin-2-yl)piperidin-4-one and quantifying it in various matrices. The development of a robust, stability-indicating HPLC method is a critical step in its analytical profiling.

A reversed-phase HPLC (RP-HPLC) method is typically favored for a molecule of this polarity. The method development process involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any process-related impurities or degradation products. abap.co.innih.gov Key parameters that are optimized include the stationary phase (column), mobile phase composition, pH, flow rate, and detection wavelength. nih.gov

For this compound, a C18 column is a common first choice for the stationary phase due to its versatility. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. nih.gov

UV detection is suitable for this compound due to the presence of the fluoropyridine chromophore. The selection of an optimal wavelength, typically at an absorption maximum (e.g., around 260-270 nm), is crucial for achieving high sensitivity. abap.co.in Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. nih.govjaptronline.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Retention Time | Approx. 8.5 minutes |

While this compound is an achiral molecule, many of its derivatives, synthesized for structure-activity relationship (SAR) studies, may possess one or more chiral centers. For instance, reduction of the ketone at the 4-position of the piperidine (B6355638) ring would yield a chiral alcohol, 1-(5-fluoropyridin-2-yl)piperidin-4-ol. In such cases, it is essential to separate and quantify the enantiomers.

Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). researchgate.net This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com CSPs based on macrocyclic glycopeptides (like vancomycin (B549263) or teicoplanin) or polysaccharide derivatives (cellulose or amylose) are widely used. researchgate.netsigmaaldrich.com

Method development for chiral separations involves screening various CSPs and mobile phase systems (normal phase, polar organic, or reversed-phase) to find conditions that provide baseline resolution of the enantiomers. azypusa.com The synthesis of a chiral derivative of this compound would necessitate such an analytical method to control the stereochemical outcome of the synthesis and to study the biological activity of individual enantiomers. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is primarily used to profile impurities that may arise from the synthesis, such as residual solvents or volatile byproducts. chromatographyonline.com

The synthesis of this compound could potentially involve starting materials like 2,5-difluoropyridine (B1303130) and piperidin-4-one, and various solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide, toluene). GC-MS, particularly with a headspace autosampler, is highly effective for detecting trace levels of these residual solvents in the final active pharmaceutical ingredient (API). chromatographyonline.comalternative-therapies.com

The method involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC system. The compounds are separated based on their boiling points and interaction with the GC column, and subsequently identified by their unique mass spectra. researchgate.net This analysis is crucial for ensuring the final product meets stringent safety standards for residual solvents.

Table 2: Potential Volatile Impurities in this compound Detectable by GC-MS

| Potential Impurity | Source |

|---|---|

| Toluene | Reaction Solvent |

| Dimethyl Sulfoxide (DMSO) | Reaction Solvent |

| Pyridine (B92270) | Degradation or byproduct |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques are critical for understanding the solid-state properties of a compound, including its thermal stability, melting point, and polymorphism.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA scan would reveal the temperature at which the compound begins to decompose. researchgate.netmdpi.com This information is vital for determining its shelf-life and appropriate storage conditions. The TGA curve provides a clear indication of thermal stability; a stable compound will show no significant mass loss until a high temperature is reached. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov A DSC thermogram for this compound would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key indicators of purity. researchgate.net Furthermore, DSC can detect other phase transitions, such as glass transitions or changes between different crystalline forms (polymorphs), which can impact the compound's physical properties like solubility and bioavailability. mdpi.com

Table 3: Hypothetical Thermal Analysis Data for this compound

| Technique | Parameter | Observed Value | Interpretation |

|---|---|---|---|

| TGA | Onset of Decomposition | > 250°C | Indicates good thermal stability under nitrogen. |

| DSC | Melting Point (Tonset) | 95 - 100°C | Sharp endotherm, characteristic of a pure crystalline solid. |

| DSC | Enthalpy of Fusion (ΔHf) | 80 - 100 J/g | Provides information on the crystallinity of the material. |

Applications As a Synthetic Building Block and Chemical Research Probe

Potential in Materials Science and Supramolecular Chemistry:Information regarding its application in areas like self-assembly or as a polymer precursor is not present in the surveyed literature.

Due to the lack of specific data and research findings directly related to 1-(5-Fluoropyridin-2-yl)piperidin-4-one in these advanced applications, generating a thorough and accurate article that strictly follows the provided outline is not possible at this time. To do so would require speculation and would not meet the standards of scientific accuracy.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 1-(5-fluoropyridin-2-yl)piperidin-4-one and its derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial advantages over traditional batch processing, including enhanced reaction control, improved safety for handling hazardous reagents, and the potential for high-throughput library synthesis. soci.orgresearchgate.net

Continuous flow reactors enable precise control over parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. soci.org For the synthesis of piperidin-4-one based scaffolds, multistep flow approaches can be fully automated, facilitating the efficient generation of diverse compound libraries for lead discovery and optimization programs. researchgate.net The integration of robotic liquid handlers and in-line purification and analysis (e.g., HPLC, mass spectrometry) allows for the rapid exploration of reaction conditions and the synthesis of novel analogues with minimal manual intervention. researchgate.netnih.gov This automated approach is particularly valuable for creating derivatives for structure-activity relationship (SAR) studies. nih.gov

| Feature | Batch Synthesis | Flow Chemistry / Automated Synthesis |

| Scalability | Often requires re-optimization for scale-up | More straightforward and linear scalability |

| Safety | Larger volumes of hazardous materials | Small reaction volumes minimize risk |

| Reaction Control | Gradients in temperature and concentration | Precise control over stoichiometry, time, and temperature soci.org |

| Throughput | Low to moderate; sequential synthesis | High; suitable for library generation and rapid optimization researchgate.net |

| Reproducibility | Can be variable between batches and scales | High degree of consistency and reproducibility |

Exploitation of Novel Reactivity Patterns and Unprecedented Transformations

Future synthetic efforts will likely focus on novel chemical transformations that provide more direct and efficient access to complex derivatives of this compound. Traditional methods often rely on multi-step sequences, but emerging strategies aim to reduce step counts and introduce functional groups with greater precision and stereocontrol.

One promising area is the dearomatization-hydrogenation (DAH) of fluoropyridine precursors. nih.gov This strategy allows for the one-pot, highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines, a motif of significant interest in drug discovery. nih.gov Applying such a strategy could yield novel, stereochemically defined analogues. Furthermore, the development of radical-mediated amine cyclizations and transition metal-catalyzed reactions (e.g., using rhodium or palladium) offers new pathways for constructing the piperidine (B6355638) ring and for its subsequent functionalization under mild conditions. nih.gov These methods could enable the creation of derivatives with unprecedented substitution patterns that are inaccessible through classical synthetic routes.

| Transformation Type | Description | Potential Application to Scaffold |

| Dearomatization-Hydrogenation (DAH) | One-pot dearomatization and subsequent hydrogenation of fluoropyridines to yield highly substituted, all-cis-fluorinated piperidines. nih.gov | Direct synthesis of stereochemically complex analogues from fluoropyridine starting materials. |

| Radical-Mediated Cyclization | Intramolecular cyclization of linear amino-aldehydes or 1,6-enynes to form the piperidine ring. nih.gov | Alternative and potentially more convergent routes to the core piperidine structure. |

| Catalytic Hydrogenation | Selective hydrogenation of the pyridine (B92270) ring using catalysts like rhodium or palladium, which can be tuned to yield piperidines or piperidinones. nih.gov | Controlled reduction of the fluoropyridine moiety to access different saturation levels. |

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. Future research will prioritize the development of more sustainable routes to this compound. This involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency.

Flow chemistry, as mentioned previously, contributes significantly to sustainability by reducing solvent consumption and improving energy efficiency through better heat transfer. researchgate.net Other key areas of development include:

Catalysis: Replacing stoichiometric reagents with catalytic amounts of less toxic and more abundant metals. The use of rhodium or ruthenium catalysts for hydrogenation is an example of this trend. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. One-pot reactions, such as the DAH process, are highly atom-economical as they avoid the need for protecting groups and reduce the number of isolation steps. nih.gov

Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace hazardous options like chlorinated hydrocarbons or polar aprotic solvents.

Exploration of Solid-State Chemistry, Polymorphism, and Cocrystallization

The solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its stability, solubility, and bioavailability. For this compound and its derivatives intended for therapeutic use, a thorough investigation of their solid-state chemistry is crucial. Future research will likely focus on identifying and characterizing different crystalline forms (polymorphs) and creating multicomponent crystals (cocrystals). google.com

Polymorphism refers to the ability of a compound to exist in multiple crystalline structures. Different polymorphs can have distinct physicochemical properties, and identifying the most stable form is critical for consistent product performance. researchgate.net

Cocrystallization is a technique used to modify the physical properties of a compound by incorporating a second, pharmaceutically acceptable molecule (a coformer) into the crystal lattice. nih.govnih.gov This can be used to improve properties such as melting point, solubility, and stability without altering the chemical structure of the primary molecule. nih.gov Techniques like solvent evaporation, mechanochemical grinding, and liquid-assisted grinding are commonly employed to screen for and produce cocrystals. nih.gov

| Solid-State Technique | Goal | Potential Impact on the Compound |

| Polymorph Screening | To identify all possible crystalline forms of the compound and determine the most thermodynamically stable one. researchgate.net | Ensures batch-to-batch consistency, prevents unwanted phase transformations during storage, and optimizes physical properties. |

| Cocrystallization | To engineer a new solid form with improved physicochemical properties by combining it with a suitable coformer. nih.gov | Can enhance aqueous solubility, improve dissolution rate, increase melting point, and improve physical stability. |

| Salt Formation | To create a salt form of the molecule, which can significantly alter properties like solubility and hygroscopicity. | Often a primary strategy for optimizing the properties of basic compounds like piperidines. |

Computational Design of Derivatives with Tunable Reactivity and Properties

In silico methods are becoming indispensable tools for accelerating drug discovery and chemical synthesis. Computational chemistry allows for the rational design of derivatives of this compound with tailored properties, saving significant time and resources compared to traditional trial-and-error approaches.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are used to predict how structural modifications will affect a molecule's biological activity and physicochemical properties. researchgate.netresearchgate.net For example, molecular docking can predict the binding mode and affinity of a derivative to a specific biological target, guiding the design of more potent compounds. researchgate.netnih.gov Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of proposed molecules, helping to predict their stability and synthetic feasibility. researchgate.net These computational tools enable a hypothesis-driven approach to designing the next generation of molecules based on the this compound scaffold.

| Computational Tool | Application | Objective for Derivatives |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a biological target. nih.gov | Design derivatives with enhanced potency and selectivity for a specific protein target. |